molecular formula C4H2Cl2N2O B170179 2,6-Dichloro-3H-pyrimidin-4-one CAS No. 120977-94-8

2,6-Dichloro-3H-pyrimidin-4-one

Cat. No. B170179
M. Wt: 164.97 g/mol
InChI Key: PVXOAKRQJOOIQX-UHFFFAOYSA-N
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Description

2,6-Dichloro-3H-pyrimidin-4-one is a chemical compound with the CAS Number: 120977-94-8 . It has a molecular weight of 164.98 and its linear formula is C4H2Cl2N2O . It is a solid substance that should be stored in an inert atmosphere at 2-8°C . It is used in the preparation of blocked dihydropteridines as neuronal nitric oxide synthase (nNOS) activators .


Synthesis Analysis

The synthesis of pyrimidines and their derivatives has been extensively studied . For instance, one method involves the condensation of aldehydes with β-ketoesters to form arylidene intermediates, which then react with aminopyrimidines .


Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-3H-pyrimidin-4-one consists of a pyrimidine ring with two chlorine atoms attached at the 2nd and 6th positions . The pyrimidine ring is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3 .


Physical And Chemical Properties Analysis

2,6-Dichloro-3H-pyrimidin-4-one is a solid substance that should be stored in an inert atmosphere at 2-8°C . Its molecular weight is 164.98 and its linear formula is C4H2Cl2N2O .

Scientific Research Applications

1. Anticancer Research

  • Application Summary: The compound is used in the design and synthesis of new series of pyrrolo[2,3-d]pyrimidine derivatives for anticancer research .
  • Methods of Application: The synthesis involves the use of a microwave technique to prepare the pyrrolo[2,3-d]pyrimidine derivatives . The compounds were then tested in vitro against seven selected human cancer cell lines .
  • Results: Compounds 14a, 16b, and 18b were found to be the most active toward MCF7 with IC50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) . Compound 17 exerted promising cytotoxic effects against HePG2 and PACA2 with IC50 (8.7 and 6.4 μg/ml, respectively) relative to Dox. (21.6 and 28.3 μg/ml, respectively) .

2. Preparation of Ticagrelor

  • Application Summary: “2,6-Dichloro-3H-pyrimidin-4-one” is used in the synthesis of ticagrelor, a platelet aggregation inhibitor .
  • Methods of Application: The synthesis involves the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol, followed by the construction of a triazole compound by diazotization of the obtained intermediate .

Safety And Hazards

The safety information for 2,6-Dichloro-3H-pyrimidin-4-one indicates that it has several hazard statements including H302-H315-H319-H332-H335 . The precautionary statements include P261-P280-P305+P351+P338 .

properties

IUPAC Name

2,4-dichloro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2O/c5-2-1-3(9)8-4(6)7-2/h1H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXOAKRQJOOIQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396205
Record name 2,6-Dichloro-3H-pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3H-pyrimidin-4-one

CAS RN

120977-94-8
Record name 2,6-Dichloro-3H-pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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